molecular formula C20H18N4O3S B11481149 1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine

1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine

Cat. No.: B11481149
M. Wt: 394.4 g/mol
InChI Key: JIKUNNVXTJLKKH-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine is a complex organic compound that belongs to the class of piperazines, which are known for their wide range of applications in medicinal chemistry. This compound features a unique structure that includes a benzoyl group, a nitrophenyl group, and a thiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine typically involves multiple steps, starting with the preparation of the piperazine scaffold. The synthetic route often includes the following steps:

    Formation of the Piperazine Core: The piperazine core is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

    Addition of the Nitrophenyl Group: The nitrophenyl group is added through a nucleophilic aromatic substitution reaction using a nitrophenyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The thiazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine can be compared with other similar compounds, such as:

    1-Benzoyl-4-(4-nitrophenyl)piperazine: This compound lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    1-Benzyl-4-(4-nitrophenyl)piperazine: The benzyl group in place of the benzoyl group alters its pharmacological properties.

    1-(4-Bromobenzoyl)-4-phenylpiperazine: The presence of a bromine atom introduces different reactivity and potential biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical and biological properties.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

[4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H18N4O3S/c25-19(15-5-2-1-3-6-15)22-9-11-23(12-10-22)20-21-18(14-28-20)16-7-4-8-17(13-16)24(26)27/h1-8,13-14H,9-12H2

InChI Key

JIKUNNVXTJLKKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4

Origin of Product

United States

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